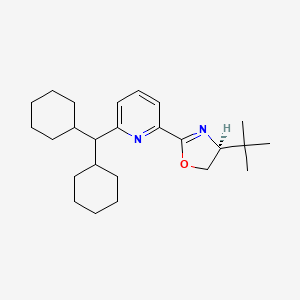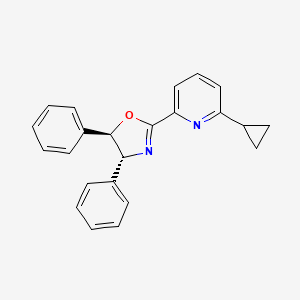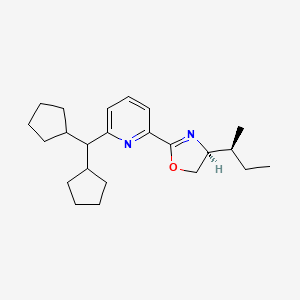
(S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound featuring a dihydrooxazole ring, a pyridine moiety, and a sec-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine derivative, followed by the introduction of the dicyclopentylmethyl group. The dihydrooxazole ring is then formed through cyclization reactions involving appropriate precursors under controlled conditions, such as the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the pyridine ring or the oxazole ring, potentially leading to the formation of more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
(S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: Its unique properties can be exploited in the creation of advanced materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar heterocyclic structure and exhibit versatile applications in materials science and pharmaceuticals.
Substituted imidazoles: Known for their wide range of biological activities and synthetic utility.
Uniqueness
(S)-4-((S)-sec-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in the development of specialized pharmaceuticals and advanced materials.
Properties
IUPAC Name |
(4S)-4-[(2S)-butan-2-yl]-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O/c1-3-16(2)21-15-26-23(25-21)20-14-8-13-19(24-20)22(17-9-4-5-10-17)18-11-6-7-12-18/h8,13-14,16-18,21-22H,3-7,9-12,15H2,1-2H3/t16-,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDAWODKTKROOM-HRAATJIYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,7-dichloro-5,5-diphenyl-5H-dibenzo[b,f]silepine](/img/structure/B8243062.png)
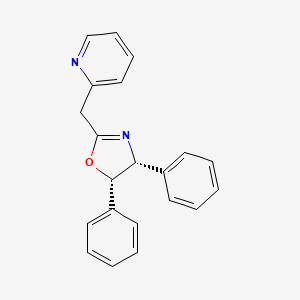

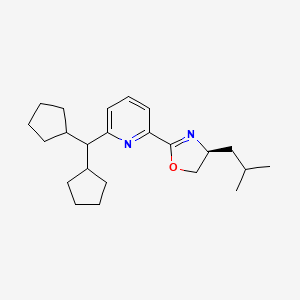
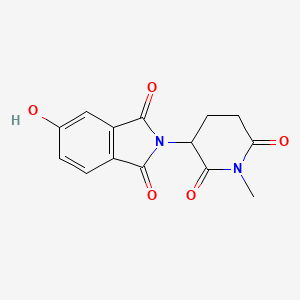
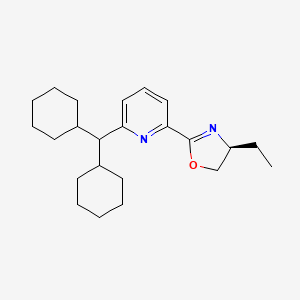
![4-([1,1'-Biphenyl]-3-yl)-2-chloro-6-phenylpyrimidine](/img/structure/B8243106.png)
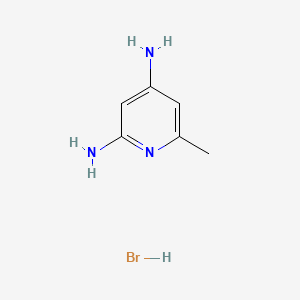
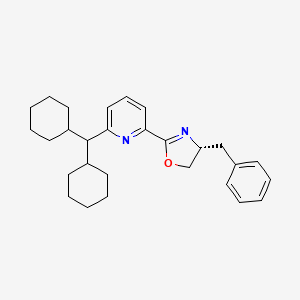
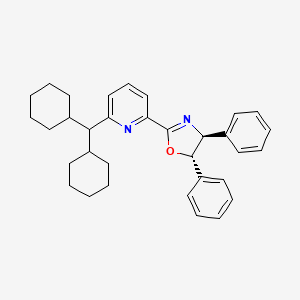
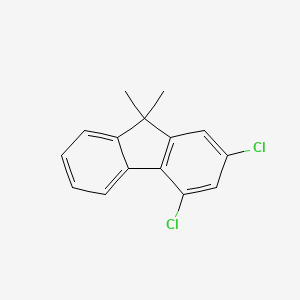
![13-hydroxy-10,16-diiodo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8243133.png)
